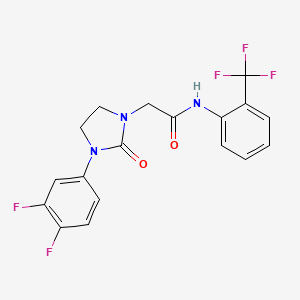
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the imidazolidinone group could participate in cycloaddition reactions . The difluorophenyl and trifluoromethylphenyl groups could also be involved in various reactions, depending on the conditions.Scientific Research Applications
Structural and Molecular Studies
Research on compounds structurally related to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has provided insights into their crystalline structure and intermolecular interactions. For instance, a study on 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione highlighted its planar imidazolidine-2,4-dione system and the stabilization of its molecular structure through C-H...O and N-H...O interactions, forming cyclic dimers and chains (K. Sethusankar et al., 2002).
Antimicrobial and Antibacterial Activities
Several derivatives structurally similar to the compound have been synthesized and evaluated for their antimicrobial and antibacterial activities. A notable study synthesized rhodanine-3-acetic acid derivatives, which showed significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (M. Krátký et al., 2017). Another research focused on the synthesis of 2-mercaptobenzimidazole derivatives, displaying excellent activity against a panel of microorganisms and demonstrating cytotoxic properties in in vitro assays (Poonam Devi et al., 2022).
Synthesis and QSAR Studies
The synthesis and quantitative structure-activity relationship (QSAR) studies of various compounds, including those related to this compound, have been explored to identify antibacterial agents. A study synthesized 4-oxo-thiazolidines and 2-oxo-azetidines, evaluating their activity against S. aureus and E. coli, and conducted QSAR studies to understand the structural and physicochemical parameters influencing their antibacterial activity (N. Desai et al., 2008).
Molecular Imaging and Radiosynthesis
Research into compounds similar to this compound has extended into the field of molecular imaging, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, the synthesis of [18F]-labeled EF3, a marker for PET detection of hypoxia, demonstrates the potential of these compounds in medical imaging and diagnosis (Olivier Josse* et al., 2001).
properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-14(13)20)26-8-7-25(17(26)28)10-16(27)24-15-4-2-1-3-12(15)18(21,22)23/h1-6,9H,7-8,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFWULPHCLTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)
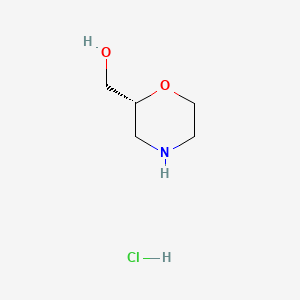
![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
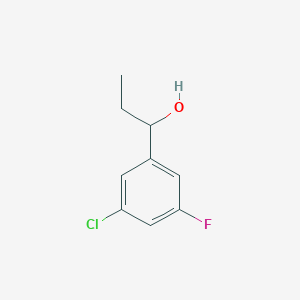
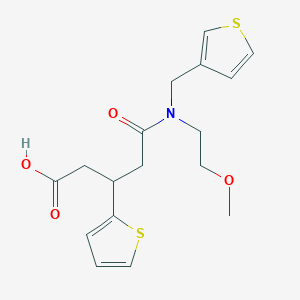
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)
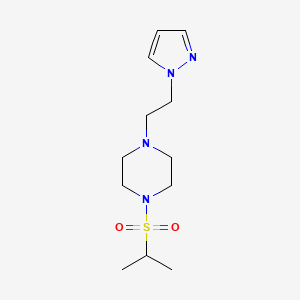
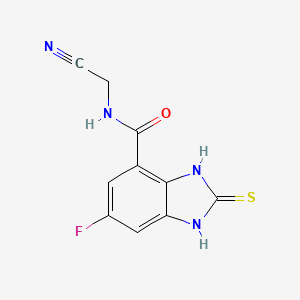


![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)
![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)